molecular formula C8H4BrClN2O B13053650 2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole

2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B13053650
M. Wt: 259.49 g/mol
InChI Key: YSCJDGBELAIESD-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-bromo-4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-chlorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-oxadiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for developing new pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and exerting therapeutic effects. The exact pathways involved can be elucidated through molecular docking studies and biological assays.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol
  • 2-Bromo-4-chlorophenyl-2-bromobutanoate

Uniqueness

2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C8H4BrClN2O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H

InChI Key

YSCJDGBELAIESD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=NN=CO2

Origin of Product

United States

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